1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Overview
Description
Mechanism of Action
- Role : The compound coordinates weakly with Li⁺ ions, influencing the solvation structure of the electrolyte in lithium-metal batteries (LMBs) .
- The compound transforms the solvation structure of the electrolyte from a 1,2-dimethoxyethane-dominated structure to a more anion-incorporated structure. This modulation enhances stability during high-voltage cycling in LMBs .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane plays a significant role in biochemical reactions due to its unique chemical structure. It contains two oxygen atoms that can coordinate weakly with lithium ions, transforming the solvation structure of electrolytes . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with lithium fluoromalonato (difluoro)borate and silver nitrate, strengthening electrode-electrolyte interfaces and improving the oxidation durability of ether-based electrolytes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with lithium ions can modulate the local environment of electrolytes, leading to changes in cellular activities . Additionally, its weak coordination with lithium ions can affect the stability and function of cellular components, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It coordinates weakly with lithium ions, transforming the solvation structure of electrolytes to a more anion-incorporated structure . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s influence on gene expression is also notable, as it can modulate the transcriptional activity of various genes involved in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a low probability of rapid biodegradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound can lead to changes in cellular activities, including alterations in gene expression and metabolic flux . Its stability and degradation profile make it a valuable tool for long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and stability. At higher doses, it may exhibit toxic or adverse effects, impacting overall cellular health . Threshold effects have been observed, where the compound’s impact on cellular activities becomes more pronounced at specific concentration levels. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s weak coordination with lithium ions can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins Its weak coordination with lithium ions can influence its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within cells can impact its activity and function, making it a valuable tool for studying subcellular processes and biochemical reactions.
Preparation Methods
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane can be synthesized through the reaction of 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane with bromoethane under appropriate conditions . The industrial production methods involve similar synthetic routes, ensuring the compound’s purity and consistency for various applications .
Chemical Reactions Analysis
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can be reduced using common reducing agents, resulting in different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its fluorine atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is unique due to its fluorinated structure and weakly coordinating properties. Similar compounds include:
1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: This compound has distinct structural properties and is used as a co-solvent in various applications.
1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: Another fluorinated ether with unique properties.
These similar compounds share some properties with this compound but differ in their specific applications and structural characteristics.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJJXQSRCWPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569266 | |
Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358-39-4 | |
Record name | 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in lithium metal batteries?
A: this compound (BTFEE) functions as a co-solvent in lithium metal battery electrolytes. [, ] Its fluorinated structure contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode. [] This stable SEI layer helps to suppress lithium dendrite formation and unwanted side reactions, thus improving the battery's cycling performance and safety. []
Q2: How does the performance of BTFEE compare to other fluorinated ether co-solvents?
A: Research has shown that BTFEE, while contributing to SEI stability, may not be as effective as other fluorinated ether co-solvents like 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE) in terms of cycling performance. [] Li||LiNi0.6Mn0.2Co0.2O2 (Li||NMC622) cells exhibited better cycling stability with FEE compared to BTFEE. This difference is attributed to the lower viscosity of FEE, enabling better ion transport within the electrolyte. []
Q3: Are there any advantages to using BTFEE as a co-solvent in lithium-sulfur batteries?
A: Yes, studies have shown that BTFEE, when used as a co-solvent with 1,3-dioxolane (DOL), can effectively suppress polysulfide dissolution and shuttling in lithium-sulfur batteries. [] This suppression significantly improves the capacity retention of the battery. A fish-scale porous carbon/sulfur composite electrode coupled with a DOL/BTFEE electrolyte demonstrated a remarkably high capacity retention of 99.5% per cycle for 100 cycles. []
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